molecular formula C5H6F2O3 B13000414 2,2-Difluoro-2-(oxetan-3-yl)acetic acid

2,2-Difluoro-2-(oxetan-3-yl)acetic acid

Cat. No.: B13000414
M. Wt: 152.10 g/mol
InChI Key: XCHDVUASFLTCGL-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(oxetan-3-yl)acetic acid is a fluorinated organic compound that features an oxetane ring and two fluorine atoms attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the preparation of methyl 2-(oxetan-3-ylidene)acetate, which is then treated with fluorinating agents to introduce the fluorine atoms . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2,2-Difluoro-2-(oxetan-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,2-Difluoro-2-(oxetan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(oxetan-3-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and oxetane ring contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(oxetan-3-yl)acetic acid is unique due to its oxetane ring, which imparts specific chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .

Properties

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

IUPAC Name

2,2-difluoro-2-(oxetan-3-yl)acetic acid

InChI

InChI=1S/C5H6F2O3/c6-5(7,4(8)9)3-1-10-2-3/h3H,1-2H2,(H,8,9)

InChI Key

XCHDVUASFLTCGL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(C(=O)O)(F)F

Origin of Product

United States

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